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Compound of Interest |

Compound Name: 3-Chloro-8-methoxyquinolin-4-OL

CAS No.: 16778-22-6

Cat. No.: B579273
Abstract

This application note provides a definitive guide for the structural elucidation and purity profiling
of 3-Chloro-8-methoxyquinolin-4-ol (CAS 16778-22-6). As a functionalized quinoline
intermediate, this molecule exhibits significant keto-enol tautomerism (4-hydroxyquinoline

4-quinolone), which complicates standard analytical workflows. This guide details optimized
protocols for HPLC-MS separation, NMR solvent selection to stabilize tautomers, and solid-
state characterization, ensuring robust data for drug development dossiers.

Chemical Identity & Properties
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Property Description
3-Chloro-8-methoxyquinolin-4-ol (or 3-chloro-8-
IUPAC Name -
methoxy-1H-quinolin-4-one)
CAS Number 16778-22-6
C
Molecular Formula H
CINO
Molecular Weight 209.63 g/mol
209.02 (with
Monoisotopic Mass
Cl)

Sparingly soluble in water; Soluble in DMSO,

Solubility Profile
DMF, and hot MeOH.

pKa (Predicted) ~1.8 (Quinoline N), ~11.0 (4-OH)

Critical Analytical Challenge: Tautomerism

The 4-hydroxyquinoline scaffold exists in a dynamic equilibrium between the enol form (A) and
the keto form (B) (4-quinolone).

» Solid State: Predominantly exists as the keto form (4-quinolone) due to strong intermolecular
hydrogen bonding (N-H---O=C).

¢ Solution: Solvent-dependent.[1] In non-polar solvents, the enol form may be stabilized; in
polar aprotic solvents (DMSO), the equilibrium shifts.

e Implication: Analytical methods must control this equilibrium to prevent split peaks in HPLC
or broadened signals in NMR.

Visual 1: Tautomeric Equilibrium & Analytical Impact
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Enol Form Keto Form Analytical Consequence Solution:
(4-Hydroxyquinoline) P (4-Quinolone) == Split Peaks (HPLC) | Acidic Mobile Phase (HPLC)
Favored in: Non-polar solvents Favored in: Solid State, Polar solvents Broad Signals (NMR) DMSO-d6 (NMR)

< Tautomerism Mitigation

Click to download full resolution via product page

Caption: The dynamic equilibrium between enol and keto forms necessitates specific solvent
and pH conditions for accurate characterization.

Protocol 1: Purity & Identity (UPLC-MS)

Objective: Separate the analyte from synthetic precursors (e.g., 8-methoxy-4-hydroxyquinoline,
chlorinated byproducts) and confirm identity via mass spectral fragmentation.

Method Parameters

e System: Agilent 1290 Infinity Il or Waters ACQUITY UPLC.
e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 um).
o Why: High surface area withstands the acidic pH required to protonate the basic nitrogen.
» Mobile Phase A: Water + 0.1% Formic Acid.[2]
e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

o Why Acid? Low pH (~2.7) protonates the quinoline nitrogen (pKa ~1.8) and the keto-
oxygen, forcing the molecule into a single cationic species. This collapses the tautomeric
equilibrium, yielding a sharp, single peak.

e Gradient:

0.0 min: 5% B

[¢]

[¢]

5.0 min: 95% B

6.0 min: 95% B

[e]

6.1 min: 5% B

o
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e Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
e MS Parameters: ESI Positive Mode. Scan range 100-500 m/z.
Expected Mass Spectrum (ESI+)

e Parent lon: [M+H]

at m/z 210.0 (
Cl)and 212.0 (
Cl) in a 3:1 ratio.
» Fragmentation Pathway:

o Loss of Methyl: [M+H - 15]

m/z 195 (Loss of -CH
from methoxy).

o Loss of Carbonyl: [M+H - 28]

m/z 182 (Characteristic of quinolones).

o Loss of Chlorine: [M+H - 35/37]
m/z 174 (Formation of hydroxy-methoxy-quinoline core).

Protocol 2: Structural Elucidation (NMR)

Objective: Unambiguous assignment of regiochemistry (3-CI vs. other positions).

Sample Preparation

e Solvent:DMSO-d
(600 pL).

o Avoid: CDCI
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.[3] The compound is likely insoluble, and CDCI
may induce line broadening due to intermediate exchange rates of tautomers.

e Concentration: 5-10 mg per sample.

. L . Assighment
Position Multiplicity Integration .
Logic

Exchangeable
_ proton.
NH /OH 11.5-125 Broad Singlet 1H _
Downfield due to

H-bonding.

Deshielded by
adjacent N and
Cl. Key

H-2 8.4-8.6 Singlet 1H diagnostic: If Cl
were at pos 2,
this singlet would

be missing.

Ortho coupling to

H-5 76-7.8 Doublet (d) 1H
H-6.

Meta to methoxy,

H-6 7.3-75 Triplet (t) 1H
ortho to H-5/H-7.

Ortho to H-6,
H-7 7.1-7.2 Doublet (d) 1H shielded by
OMe.

) Characteristic
8-OMe 39-40 Singlet 3H ]
methoxy signal.

Note on Regiochemistry:

e The presence of a singlet at ~8.5 ppm confirms the C2 position is unsubstituted.
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e The lack of a signal at ~6.0-6.5 ppm (typical for H-3 in unsubstituted 4-quinolones) confirms
substitution at C3.

Protocol 3: Solid State Characterization
Context: Drug intermediates often exhibit polymorphism.
o DSC (Differential Scanning Calorimetry):

o Run 2-5mg in a crimped aluminum pan.

o Ramp: 10°C/min from 40°C to 300°C.

o Expectation: A sharp endotherm >200°C (Melting). Any exotherms prior to melting indicate
decomposition or polymorphic transition.

e TGA (Thermogravimetric Analysis):

o Verify solvate/hydrate status. A weight loss <100°C suggests water (hydrate).

Analytical Workflow Decision Tree
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Start: Crude Sample

(3-Cl-8-OMe-Quinolin-4-ol)

Solubility Check
(DMSO vs. MeOH)

:

HPLC-MS (Acidic Mobile Phase)
Check Purity & Mass (210/212)

Purity > 95%?

1H & 13C NMR (DMSO-d6) Recrystallize
Confirm Regiochemistry (3-Cl) (EtOH or DMF/H20)
DSC / XRD

Polymorph Screening

Release for Synthesis

Click to download full resolution via product page
Caption: Step-by-step decision matrix for characterizing the intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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